

Application Notes and Protocols: Biological Activity of 2-Methyl-naphthyridine Derivatives

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Compound of Interest

Compound Name: 2-Methyl-[1,8]naphthyridine

Cat. No.: B073783

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These application notes provide a detailed overview of the biological activities of 2-Methyl-naphthyridine derivatives, with a focus on their potential as anticancer and antimicrobial agents. This document includes summaries of quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways and experimental workflows.

Anticancer Activity of 2-Methyl-naphthyridine Derivatives

Derivatives of the 2-Methyl-naphthyridine scaffold have emerged as a promising class of compounds in oncology research. Their biological activity is often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases and topoisomerases.

Quantitative Data for Anticancer Activity

The following tables summarize the in vitro cytotoxic activity of selected 2-Methyl-naphthyridine derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Cytotoxic Activity of 2-Substituted-1,8-naphthyridin-4-one Derivatives[1]

Compound ID	C-2 Substituent	C-7 Substituent	Cancer Cell Line	IC50 (μM)
1	Naphthyl	H	HeLa (Cervical)	2.6
HL-60 (Leukemia)	1.5			
PC-3 (Prostate)	2.7			
2	Naphthyl	CH ₃	HeLa (Cervical)	0.7
HL-60 (Leukemia)	0.1			
PC-3 (Prostate)	5.1			
3	2',4'-dimethoxyphenyl	H	HeLa (Cervical)	>100
4	2',4'-dimethoxyphenyl	CH ₃	HeLa (Cervical)	10.2
Colchicine (Reference)	-	-	HeLa (Cervical)	23.6
HL-60 (Leukemia)	7.8			
PC-3 (Prostate)	19.7			

Table 2: Cytotoxic Activity of Benzo[b][2][3]naphthyridine Derivatives[2]

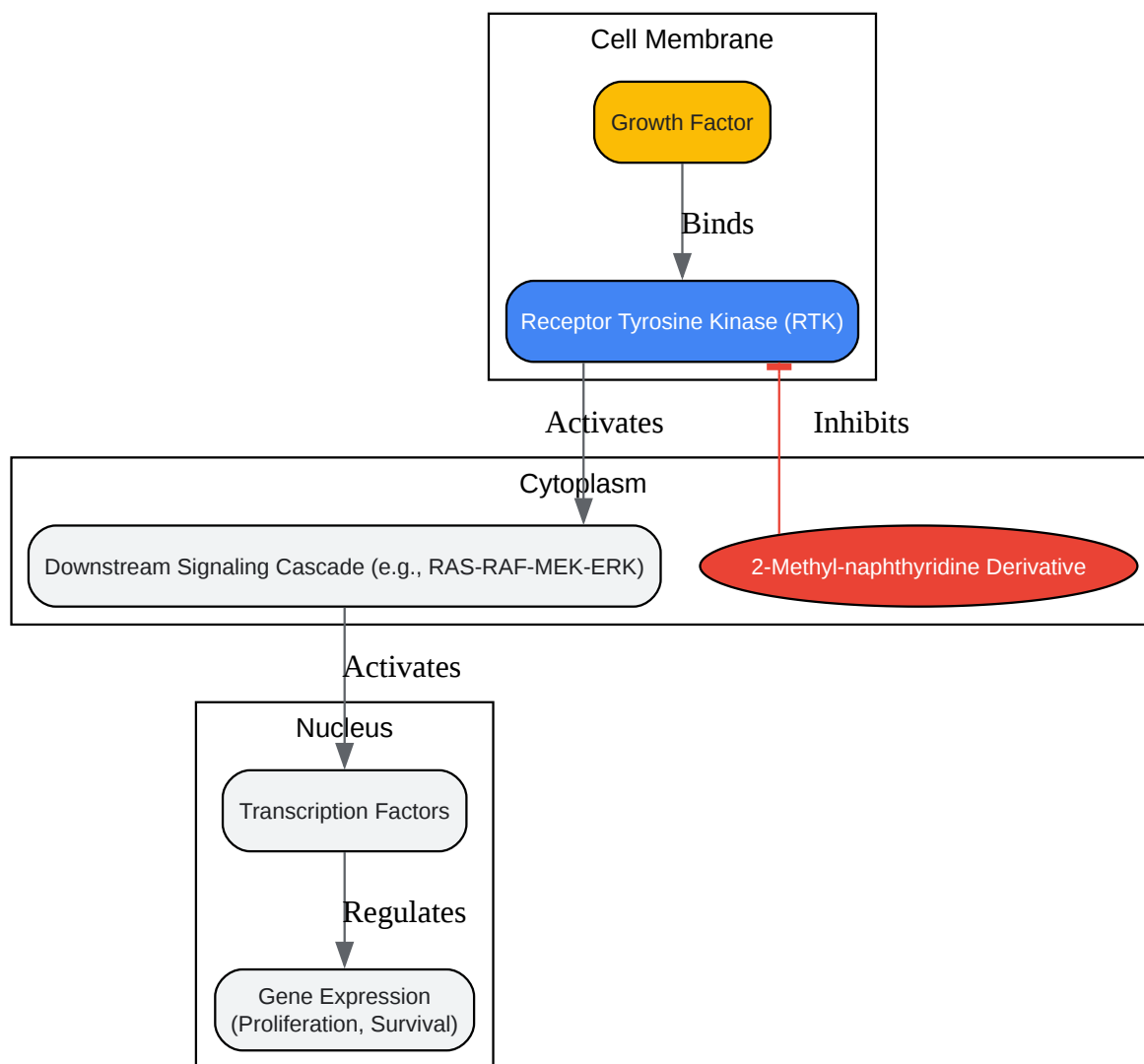
Compound ID	C-2 Substituent	Cancer Cell Line	IC50 (nM)
5	Methyl	P388 (Murine Leukemia)	< 10
6	3,4-dimethoxyphenyl	P388 (Murine Leukemia)	< 10

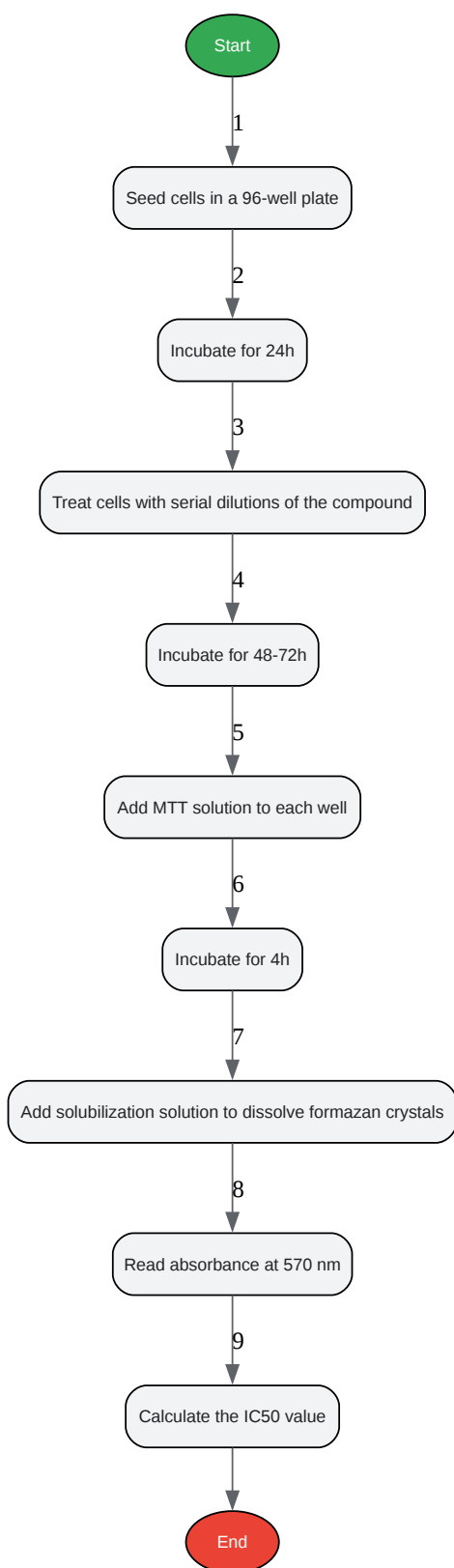
Kinase Inhibition by 2-Methyl-naphthyridine

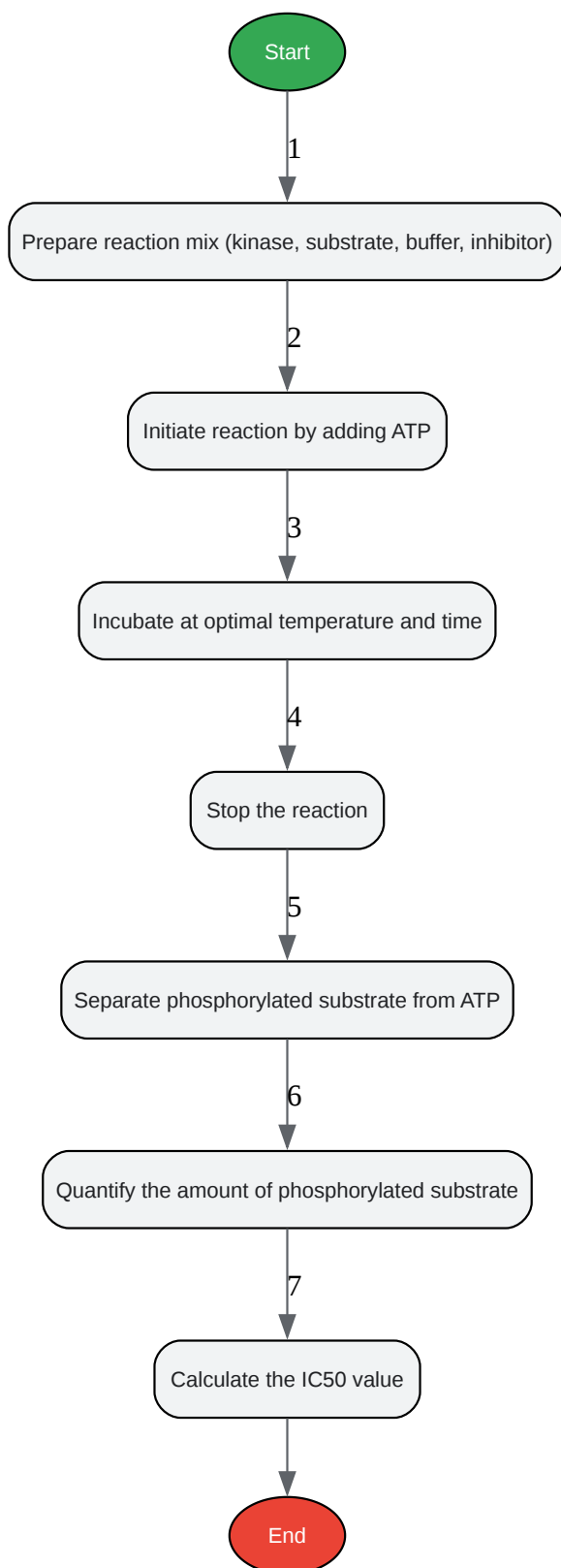
Derivatives

A significant mechanism of action for the anticancer activity of many 2-Methyl-naphthyridine derivatives is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways that are often dysregulated in cancer.

Signaling Pathway Diagram







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References

- 1. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
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